molecular formula C26H24N2O3 B4949192 METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE

METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE

Cat. No.: B4949192
M. Wt: 412.5 g/mol
InChI Key: BOYMGWMJULKLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound that features an indole ring, a diphenylacetamido group, and a propanoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Attachment of the Diphenylacetamido Group: This step might involve the reaction of the indole derivative with diphenylacetyl chloride in the presence of a base.

    Esterification: The final step could involve the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.

Scientific Research Applications

METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole rings can interact with various enzymes and receptors in the body, potentially inhibiting or activating them. The diphenylacetamido group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

    Diphenhydramine: An antihistamine with a diphenylmethyl group.

Uniqueness

METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-31-26(30)23(16-20-17-27-22-15-9-8-14-21(20)22)28-25(29)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,17,23-24,27H,16H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYMGWMJULKLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.